2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and is substituted with chlorophenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the thienopyrimidine core is known for its activity against various biological targets. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and anti-microbial agents. Research into this compound could reveal similar therapeutic potentials.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chlorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-fluorophenyl)methyl]acetamide
- 2-{[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methylphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide lies in its specific substitution pattern. The presence of chlorophenyl groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c22-14-5-7-15(8-6-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-3-1-2-4-16(13)23/h1-10H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNSKUXYUHZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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